Bis(cyclobutylmethyl)amine
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Overview
Description
Bis(cyclobutylmethyl)amine is an organic compound characterized by the presence of two cyclobutylmethyl groups attached to a central amine nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclobutylmethyl)amine typically involves the reaction of cyclobutylmethyl halides with ammonia or primary amines under controlled conditions. One common method is the reductive amination of cyclobutylmethyl ketone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, this compound can be produced through continuous flow processes that allow for better control of reaction parameters and higher efficiency. The use of catalytic hydrogenation and high-pressure reactors can further enhance the production yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(cyclobutylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides
Reduction: Primary or secondary amines
Substitution: Substituted amines with various functional groups
Scientific Research Applications
Bis(cyclobutylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which bis(cyclobutylmethyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways and facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Contains a single cyclobutyl group attached to an amine nitrogen.
Cyclobutylmethylamine: Features a cyclobutylmethyl group attached to an amine nitrogen.
Bis(cyclopropylmethyl)amine: Similar structure but with cyclopropylmethyl groups instead of cyclobutylmethyl groups.
Uniqueness
Bis(cyclobutylmethyl)amine is unique due to the presence of two cyclobutylmethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-cyclobutyl-N-(cyclobutylmethyl)methanamine |
InChI |
InChI=1S/C10H19N/c1-3-9(4-1)7-11-8-10-5-2-6-10/h9-11H,1-8H2 |
InChI Key |
ZISAXGBWLHFPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC2CCC2 |
Origin of Product |
United States |
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